Physicochemical Identity Versus Closest Structural Analogs: Molecular Weight and Hydrogen-Bond Donor Capacity
The target compound (MW 395.46 g·mol⁻¹) is compared with the nearest commercially catalogued analog, N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4,5-triethoxybenzamide (CAS 1020454-23-2; MW 347.4 g·mol⁻¹) . The title compound exhibits an additional 48.06 g·mol⁻¹ of molecular weight, attributable to the 4-(1H-pyrazol-3-yl)phenyl linker versus a directly N‑linked dimethyl‑pyrazole motif. Importantly, the target compound possesses 2 hydrogen-bond donors (amide NH + pyrazole NH), whereas the dimethyl‑pyrazole analog possesses only 1. This donor count difference impacts solubility and potential target engagement.
| Evidence Dimension | Molecular weight (MW) and hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | MW = 395.46 g·mol⁻¹; HBD = 2 |
| Comparator Or Baseline | N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4,5-triethoxybenzamide (CAS 1020454-23-2): MW = 347.4 g·mol⁻¹; HBD = 1 |
| Quantified Difference | ΔMW = +48.06 g·mol⁻¹; ΔHBD = +1 |
| Conditions | Calculated from molecular formula (C₂₂H₂₅N₃O₄ vs. C₁₈H₂₅N₃O₄) |
Why This Matters
A higher HBD count can reduce passive membrane permeability, a critical parameter for intracellular target engagement, making the title compound suitable when projects require attenuated permeability without a complete loss of oral bioavailability potential.
